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Compound of Interest

Compound Name: 2'-O-(2-Methoxyethyl)-cytidine

Cat. No.: B559678

An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-cytidine

Introduction

2'-0-(2-Methoxyethyl)-cytidine (2'-MOE-C) is a chemically modified nucleoside, a
fundamental component in the development of second-generation antisense oligonucleotides
(ASOs). The modification consists of a methoxyethyl group attached to the 2' position of the
ribose sugar.[1][2] This alteration imparts superior properties to oligonucleotide therapeutics
compared to their unmodified or first-generation counterparts. Key advantages include
exceptional resistance to nuclease degradation, high binding affinity for target RNA, and a
favorable pharmacokinetic and toxicity profile.[2][3][4] These characteristics have made 2'-MOE
modified oligonucleotides, including those containing 2'-MOE-C, a cornerstone of modern RNA-
targeted drug development, with several FDA-approved therapies utilizing this chemistry.[5]
This guide provides a comprehensive overview of its chemical structure, properties,
mechanisms of action, and synthesis.

Chemical Structure and Properties

The structural and physicochemical properties of 2'-0-(2-Methoxyethyl)-cytidine are
foundational to its function in therapeutic oligonucleotides.

Chemical Identity
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The identity of 2'-O-(2-Methoxyethyl)-cytidine is defined by several key identifiers, as
summarized below.

Identifier Value

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-
IUPAC Name (hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-
yllpyrimidin-2-one[6]

CAS Number 223777-16-0[6][7][8][9][10]
Molecular Formula C12H19N306[6][7][10][11]
Molecular Weight 301.30 g/mol [6][7][10][11]

COCCO[C@@H]1--INVALID-LINK--
N)CO">C@@HO[6]

Canonical SMILES

INChI=1S/C12H19N306/c1-19-4-5-20-10-
9(17)7(6-16)21-11(10)15-3-2-8(13)14-

InChl
12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,
(H2,13,14,18)/t7-,9-,10-,11-/m1/s1[6]
InChiKey YKOGMMXZKKVMBT-QCNRFFRDSA-N[6]

Physicochemical and Handling Properties

The physical and chemical characteristics of 2'-MOE-C influence its stability, solubility, and use
in synthesis.
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Property Value

Appearance White to off-white solid[8]

Boiling Point 535.3 £ 60.0 °C (Predicted)[8]
Density 1.57 £ 0.1 g/cm3 (Predicted)[8]

pKa 13.36 + 0.70 (Predicted)[8]
XLogP3 -1.7[6]

Solubility DMSO: 250 mg/mL (829.74 mM)[8]

Long-term: -20°C or -80°C; Short-term: 2-8°CJ[7]

Storage Conditions
[91[12]

Role and Mechanism of Action in Antisense
Therapeutics

The 2'-MOE modification is a cornerstone of second-generation ASO technology, enabling
robust gene silencing through two primary mechanisms. The modification pre-organizes the
sugar pucker into a C3'-endo conformation, which is favorable for A-form duplexes like RNA-
RNA, thereby increasing binding affinity to the target mRNA.[2][5]

RNase H-Dependent Degradation

The most common mechanism for 2'-MOE ASOs is the recruitment of RNase H, a cellular
enzyme that cleaves the RNA strand of an RNA-DNA duplex. To achieve this, ASOs are
designed as "gapmers.” These chimeric oligonucleotides feature a central block of DNA
nucleotides flanked by wings of 2'-MOE-modified nucleotides. The 2'-MOE wings provide
nuclease resistance and high target affinity, while the central DNA "gap" forms the necessary
substrate for RNase H upon hybridization with the target mRNA, leading to its degradation and
subsequent reduction in protein expression.[4]
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RNase H-dependent gene silencing by a 2'-MOE gapmer ASO.

Steric-Blocking Mechanism

Alternatively, ASOs can act via non-degradative, steric-blocking mechanisms.[13][14] In this
role, the ASO binds to a specific site on a pre-mRNA or mRNA, physically obstructing the
cellular machinery involved in RNA processing or translation. Because RNase H activity is not
desired, these ASOs are typically fully modified with 2'-MOE or other 2'-modified nucleosides.
[2] This can be used to:

e Modulate Splicing: By binding to splice sites or regulatory sequences on a pre-mRNA, the
ASO can prevent the binding of splicing factors, leading to exon skipping or inclusion and
altering the final protein product.[13][14]

« Inhibit Translation: An ASO can bind to the 5' untranslated region (UTR) or the start codon
region of an mRNA, preventing the assembly or progression of the ribosome and thus
inhibiting protein synthesis.[13]
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Steric-blocking mechanisms of 2'-MOE ASOs.

Experimental Protocols: Chemical Synthesis

The synthesis of 2'-0-(2-Methoxyethyl)-cytidine typically involves a multi-step process
starting from a more readily available nucleoside, such as uridine. A common strategy is the
conversion of a 2'-0O-(2-Methoxyethyl)-uridine precursor to its cytidine analogue.[3][15]

General Protocol for the Conversion of 2'-MOE-Uridine
to 2'-MOE-Cytidine

This protocol is a generalized summary based on established chemical transformations for
nucleosides.[15]

Objective: To convert the C4-carbonyl of the uracil base in a protected 2'-MOE-uridine
intermediate into an amine to form the cytosine base.

Materials:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b559678?utm_src=pdf-body-img
https://www.benchchem.com/product/b559678?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32510559.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10688165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10688165/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b559678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protected 2'-O-(2-Methoxyethyl)-uridine (e.g., with 3',5'-hydroxyls protected by acetyl or silyl
groups)

1,2,4-Triazole

Phosphorus oxychloride (POCIs) or 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCI)
Triethylamine (EtsN) or other suitable base

Anhydrous acetonitrile (MeCN) or other aprotic solvent

Aqueous ammonia (ag. NH3s)

Methanol (MeOH)

Standard glassware for organic synthesis under anhydrous conditions

Chromatography system for purification

Methodology:

» Protection (if starting from unprotected 2'-MOE-uridine): a. Dissolve 2'-O-(2-Methoxyethyl)-

uridine in anhydrous pyridine. b. Add acetic anhydride (Acz20) and stir at room temperature
for 12 hours to protect the 3' and 5' hydroxyl groups. c. Work up the reaction and purify the
resulting diacetyl-protected compound.

Activation of the C4 Position: a. Suspend 1,2,4-triazole in anhydrous acetonitrile. b. Add
POCIs dropwise at 0°C, followed by the addition of EtsN. Stir until a clear solution is formed.
c. Add the protected 2'-O-(2-Methoxyethyl)-uridine to the reaction mixture. d. Stir at room
temperature for approximately 1.5-2 hours until the starting material is consumed (monitor by
TLC). This forms a reactive 4-(1,2,4-triazol-1-yl) intermediate.

Amination to form Cytidine: a. Cool the reaction mixture to 0°C. b. Add concentrated
agueous ammonia directly to the mixture. c. Stir the reaction at room temperature for 5
hours. This step both displaces the triazole group with an amino group and cleaves the
acetyl protecting groups.
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o Deprotection (if a second deprotection step is needed): a. If protecting groups are not fully
removed, evaporate the solvents under reduced pressure. b. Treat the residue with
methanolic ammonia and stir at room temperature for 12 hours to ensure complete
deprotection.

 Purification: a. Evaporate the solvents completely. b. Purify the crude residue by silica gel
column chromatography (e.g., using a methanol/dichloromethane gradient) to isolate pure 2'-
O-(2-Methoxyethyl)-cytidine.

o Characterization: a. Confirm the structure and purity of the final product using *H NMR, 3C
NMR, and mass spectrometry.
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General workflow for the synthesis of 2'-MOE-Cytidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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